Syn-Ake, chemically known as Dipeptide Diaminobutyroyl Benzylamide Diacetate, is a synthetic peptide designed to mimic the effects of Waglerin 1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). [, ] It is classified as a neuromuscular blocking agent due to its ability to inhibit muscle contractions, which contributes to its anti-wrinkle properties. [] Syn-Ake is primarily utilized in scientific research for its potential in developing anti-aging cosmetic products. [, ]
Dipeptide diaminobutyroyl benzylamide diacetate, commonly known as Syn-Ake, is a synthetic peptide that mimics the effects of Waglerin-1, a neurotoxin derived from the venom of the Temple Viper. This compound has gained recognition in dermatological research for its ability to reduce muscle contractions, thereby minimizing the appearance of fine lines and wrinkles. Its development exemplifies a biomimetic approach in skin care, leveraging the mechanisms of natural neurotoxins to achieve therapeutic effects in cosmetic applications .
Dipeptide diaminobutyroyl benzylamide diacetate is classified as a biomimetic peptide and falls under the category of neuromodulators. It is synthesized through solid-phase peptide synthesis, allowing for precise control over its structure and modifications. The compound's structure includes two amino acids: diaminobutyric acid and phenylalanine, which are chemically modified to enhance stability and bioactivity .
The synthesis of dipeptide diaminobutyroyl benzylamide diacetate primarily employs solid-phase peptide synthesis (SPPS). This method involves:
Recent advancements have also explored liquid-phase synthesis methods, which can offer alternative pathways for producing this compound .
The synthesis requires careful management of protecting groups to prevent undesired reactions during chain elongation. Techniques such as automated synthesizers enhance efficiency and reproducibility in producing high-quality peptides .
The molecular structure of dipeptide diaminobutyroyl benzylamide diacetate comprises:
The sequence can be represented as β-Ala-Pro-Dab-NHBn-2-Acetate, indicating specific configurations that optimize its interaction with biological targets .
These structural characteristics contribute to its pharmacological properties, particularly its ability to penetrate skin layers effectively .
Dipeptide diaminobutyroyl benzylamide diacetate primarily functions as an antagonist at muscarinic acetylcholine receptors. This action inhibits the signaling pathways that lead to muscle contraction.
The binding affinity of this peptide to acetylcholine receptors has been studied using computational docking methods, confirming its ability to competitively inhibit receptor activity. This mechanism reduces muscle contractions, smoothing out dynamic wrinkles caused by repetitive facial expressions .
Dipeptide diaminobutyroyl benzylamide diacetate operates by blocking acetylcholine receptors on muscle cells. Acetylcholine is essential for transmitting signals from nerve cells to muscles; thus, by inhibiting these receptors, the peptide effectively reduces muscle activity.
Recent studies have demonstrated that the structural conformation of this peptide is optimized for high-affinity binding, crucial for its efficacy in cosmetic applications .
These properties make it suitable for use in creams, gels, and serums aimed at anti-aging treatments .
Dipeptide diaminobutyroyl benzylamide diacetate finds extensive applications in scientific research and cosmetic formulations:
Its biomimetic nature allows it to serve as a non-invasive alternative to traditional neurotoxin injections, making it an appealing option for consumers seeking effective anti-aging solutions without surgical procedures .
Dipeptide Diaminobutyroyl Benzylamide Diacetate (INCI name) is a synthetic tripeptide with the molecular formula C₂₄H₃₆N₆O₆ and a molecular weight of approximately 503.6 g/mol [9]. Chemically, it consists of two modified amino acids: diaminobutyric acid and phenylalanine, with benzylamide and diacetate functional groups enhancing its solubility and stability in cosmetic formulations [3] [9]. The compound is designated under CAS registry number 823202-99-9 and is frequently marketed under the trade name SYN®-AKE (DSM-Firmenich), reflecting its function as a biomimetic of snake venom-derived peptides [7] [9]. Its small molecular weight (<500 Da) enables efficient skin penetration, distinguishing it from larger collagen-based proteins that cannot penetrate the stratum corneum effectively [6].
Table 1: Key Chemical Properties
Property | Specification |
---|---|
INCI Name | Dipeptide Diaminobutyroyl Benzylamide Diacetate |
Molecular Formula | C₂₄H₃₆N₆O₆ |
Molecular Weight | 503.6 g/mol |
CAS Registry Number | 823202-99-9 |
Appearance | White to light cream-colored powder |
Solubility | Water-soluble |
Trade Name(s) | SYN®-AKE |
The development of Dipeptide Diaminobutyroyl Benzylamide Diacetate emerged from neurotoxicology research on the Temple Viper (Tropidolaemus wagleri). In 2005, scientists identified Waglerin-1, a 22-amino-acid peptide in the snake's venom, which selectively inhibited muscle-specific nicotinic acetylcholine receptors (nAChRs) [3] [7]. This mechanism inspired the creation of a synthetic analogue that could deliver similar neuromuscular effects without toxicity. By 2008, biomimetic peptide engineering yielded the stabilized dipeptide derivative, achieved through solid-phase peptide synthesis (SPPS) and subsequent purification via high-performance liquid chromatography (HPLC) [3]. The diacetate modification was crucial for enhancing aqueous solubility, allowing stable incorporation into topical formulations like serums and creams [3] [9]. This innovation represented a paradigm shift in neurocosmetics, enabling non-invasive targeting of expression lines previously addressable only via injectable neurotoxins [7] [9].
Dipeptide Diaminobutyroyl Benzylamide Diacetate has redefined non-invasive anti-aging strategies by offering a multi-mechanistic approach to wrinkle reduction. As a neurotransmitter inhibitor, it specifically targets dynamic wrinkles caused by repetitive facial muscle contractions—responsible for ~60% of visible crow's feet and forehead lines [8] [9]. Its significance extends beyond "Botox-like" effects; it additionally demonstrates collagen-boosting, antioxidant, and barrier-enhancing activities [3] [8]. Market analyses indicate its dominance in premium anti-aging formulations, with the global peptide cosmetics sector projected to grow at 7.8% CAGR through 2030, partly driven by demand for biomimetic actives [5] [10]. Clinically, its efficacy in reducing wrinkle depth by up to 52% in 28 days positions it as a cornerstone of evidence-based cosmeceuticals [6] [9]. Unlike invasive procedures, it preserves natural facial expressivity while mitigating age-related skin changes, aligning with consumer preferences for "preventative" skincare [2] [9].
Table 2: Primary Anti-Aging Mechanisms
Mechanism | Biological Effect |
---|---|
Neuromuscular Inhibition | Antagonizes α1-γ-δ-ε nAChR subunits, reducing muscle contraction |
Collagen Modulation | Upregulates COL1A1 gene expression and procollagen synthesis |
Antioxidant Activity | Neutralizes ROS and downregulates MMP-1 expression |
Barrier Enhancement | Strengthens stratum corneum cohesion via keratinocyte regulation |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9